Cas no 1549305-15-8 (Methyl 3-methyl-2,4-dioxopentanoate)

Methyl 3-methyl-2,4-dioxopentanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-methyl-2,4-dioxopentanoate
- Methyl 3-methyl-2,4-dioxopentanoate
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- インチ: 1S/C7H10O4/c1-4(5(2)8)6(9)7(10)11-3/h4H,1-3H3
- InChIKey: MRNWRRLJYHZBJR-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C(C(C(=O)OC)=O)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 195
- トポロジー分子極性表面積: 60.4
- 疎水性パラメータ計算基準値(XlogP): 0.4
Methyl 3-methyl-2,4-dioxopentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125840-0.05g |
methyl 3-methyl-2,4-dioxopentanoate |
1549305-15-8 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
Enamine | EN300-1125840-10.0g |
methyl 3-methyl-2,4-dioxopentanoate |
1549305-15-8 | 10g |
$3807.0 | 2023-05-23 | ||
Enamine | EN300-1125840-5g |
methyl 3-methyl-2,4-dioxopentanoate |
1549305-15-8 | 95% | 5g |
$1821.0 | 2023-10-26 | |
Enamine | EN300-1125840-10g |
methyl 3-methyl-2,4-dioxopentanoate |
1549305-15-8 | 95% | 10g |
$2701.0 | 2023-10-26 | |
Enamine | EN300-1125840-0.25g |
methyl 3-methyl-2,4-dioxopentanoate |
1549305-15-8 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
Enamine | EN300-1125840-1.0g |
methyl 3-methyl-2,4-dioxopentanoate |
1549305-15-8 | 1g |
$884.0 | 2023-05-23 | ||
Enamine | EN300-1125840-2.5g |
methyl 3-methyl-2,4-dioxopentanoate |
1549305-15-8 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
Enamine | EN300-1125840-5.0g |
methyl 3-methyl-2,4-dioxopentanoate |
1549305-15-8 | 5g |
$2566.0 | 2023-05-23 | ||
Enamine | EN300-1125840-0.5g |
methyl 3-methyl-2,4-dioxopentanoate |
1549305-15-8 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1125840-1g |
methyl 3-methyl-2,4-dioxopentanoate |
1549305-15-8 | 95% | 1g |
$628.0 | 2023-10-26 |
Methyl 3-methyl-2,4-dioxopentanoate 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
Methyl 3-methyl-2,4-dioxopentanoateに関する追加情報
Recent Advances in the Study of Methyl 3-methyl-2,4-dioxopentanoate (CAS: 1549305-15-8) in Chemical Biology and Pharmaceutical Research
Methyl 3-methyl-2,4-dioxopentanoate (CAS: 1549305-15-8) is a chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique diketone structure, has shown promising potential in various applications, including drug synthesis, enzyme inhibition, and as a precursor for more complex bioactive molecules. The growing interest in this compound is reflected in the increasing number of studies exploring its synthesis, properties, and biological activities.
Recent studies have focused on optimizing the synthetic pathways for Methyl 3-methyl-2,4-dioxopentanoate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method that significantly reduces reaction time while maintaining high enantioselectivity. This advancement is particularly relevant for pharmaceutical applications where stereochemical purity is critical. Additionally, the compound's role as a key intermediate in the synthesis of β-keto esters has been highlighted, further underscoring its versatility in organic synthesis.
In the context of biological activity, Methyl 3-methyl-2,4-dioxopentanoate has been investigated for its potential as an enzyme inhibitor. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy in inhibiting specific kinases involved in inflammatory pathways. The compound's ability to modulate these pathways suggests its potential as a lead compound for developing anti-inflammatory drugs. Furthermore, computational docking studies have provided insights into the molecular interactions between the compound and its target enzymes, paving the way for structure-activity relationship (SAR) studies.
The pharmaceutical industry has also shown interest in the compound's potential as a prodrug. Recent preclinical studies have explored its metabolic stability and bioavailability, with promising results indicating favorable pharmacokinetic profiles. These findings are particularly relevant for the development of orally administered drugs, where stability in the gastrointestinal tract is a critical factor. Moreover, the compound's low toxicity profile, as evidenced by in vitro and in vivo studies, further supports its potential for therapeutic applications.
Looking ahead, the research community anticipates further exploration of Methyl 3-methyl-2,4-dioxopentanoate in drug discovery and development. Ongoing studies are investigating its potential in targeting other disease-related enzymes and pathways, as well as its utility in combinatorial chemistry for library synthesis. The compound's unique structural features and demonstrated biological activities make it a valuable candidate for future research endeavors in chemical biology and pharmaceutical sciences.
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